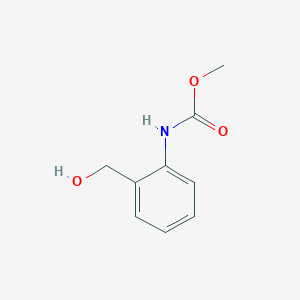
Methyl (2-(hydroxymethyl)phenyl)carbamate
描述
“Methyl (2-(hydroxymethyl)phenyl)carbamate” is an organic compound . It is a carbamate ester derived from carbamic acid . Carbamates are ester compounds of carbamic acid and are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “Methyl (2-(hydroxymethyl)phenyl)carbamate” involves two stages . In the first stage, (2-aminophenyl)methanol reacts with anhydrous sodium carbonate in tetrahydrofuran and lithium hydroxide monohydrate at 0℃ under an inert atmosphere. In the second stage, methyl chloroformate is added to the reaction mixture in tetrahydrofuran and lithium hydroxide monohydrate at 0 - 20℃ for 1 hour under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “Methyl (2-(hydroxymethyl)phenyl)carbamate” is C9H11NO3 . Its molecular weight is 181.19 .
Chemical Reactions Analysis
Carbamates, including “Methyl (2-(hydroxymethyl)phenyl)carbamate”, can be synthesized by carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
安全和危害
While specific safety and hazard information for “Methyl (2-(hydroxymethyl)phenyl)carbamate” is not available in the retrieved sources, carbamates are generally considered hazardous . They can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .
未来方向
The future directions for “Methyl (2-(hydroxymethyl)phenyl)carbamate” and other carbamates could involve further exploration of their synthesis methods, particularly those that are environmentally friendly . Additionally, more research could be conducted to understand their mechanisms of action and to develop safer handling and disposal methods.
作用机制
Methyl (2-(hydroxymethyl)phenyl)carbamate, also known as methyl N-[2-(hydroxymethyl)phenyl]carbamate, is a chemical compound with the molecular formula C9H11NO3 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Carbamate pesticides, a class of compounds to which this compound is related, are known to impact both cholinergic and non-cholinergic routes .
Mode of Action
Carbamate pesticides generally work by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects, humans, and many other animals .
Biochemical Pathways
Microbes, specifically bacteria, have adapted to the presence of these compounds by evolving degradation pathways. These pathways involve the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Result of Action
The action of carbamate pesticides, in general, can lead to overstimulation of the nervous system in target organisms, causing a range of symptoms from nausea and dizziness to respiratory failure and death .
属性
IUPAC Name |
methyl N-[2-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCPWLXCDKFGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044603 | |
| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-(hydroxymethyl)phenyl)carbamate | |
CAS RN |
117550-36-4 | |
| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


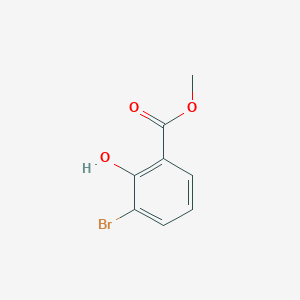
![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)
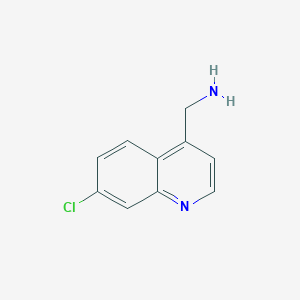


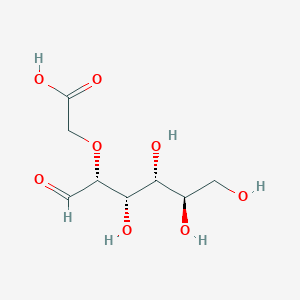

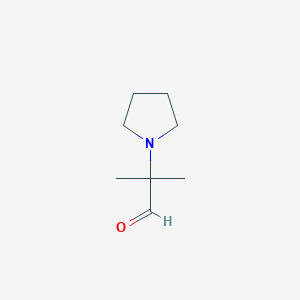


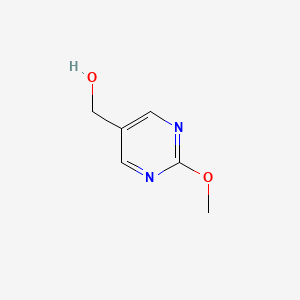
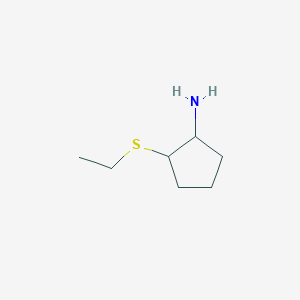
![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)